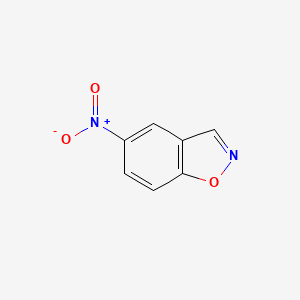

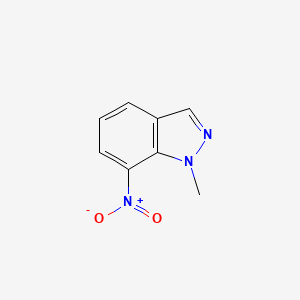

1-甲基-7-硝基-1H-吲唑

描述

The compound 1-Methyl-7-nitro-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. This compound has been studied for its potential biological activities, particularly as an inhibitor of nitric oxide synthase (NOS), which is an enzyme involved in the production of nitric oxide, a significant biological mediator .

Synthesis Analysis

The synthesis of 1H-indazoles can be achieved through various methods. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions, which has been shown to have a wide substrate scope and has been applied to the formal synthesis of bioactive compounds . Another synthesis route for indazole derivatives includes the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid process yielding N(1)-C(3) disubstituted indazoles . Additionally, N-methylation of 5-nitro-1H-indazole in a KOH–DMSO system can lead to a mixture of 1-methyl-5(6)-nitroindazoles .

Molecular Structure Analysis

The molecular structure of 1-Methyl-7-nitro-1H-indazole has been characterized by crystallography, revealing an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring, which influences the stability and reactivity of the molecule . The indazole system is typically planar, and the crystal packing can involve intermolecular hydrogen bonding and π-π interactions . The presence of substituents like the methyl and nitro groups can affect the electronic distribution and the overall geometry of the molecule .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical transformations. For instance, the reduction of nitroindazoles can afford indazole amines, which can then be used in further synthetic applications, such as condensation reactions . The presence of functional groups like nitro or methoxy can also influence the reactivity of the indazole nucleus in reactions such as nucleophilic substitution or diazotization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-7-nitro-1H-indazole are influenced by its molecular structure. The planarity of the indazole system and the nature of its substituents affect its crystal packing and hydrogen bonding capabilities . The nitro group is a key functional group that can participate in hydrogen bonding and halogen bonding, as seen in other nitroindazole derivatives . These interactions are crucial for the compound's solubility, melting point, and stability, which are important parameters in the development of pharmaceutical agents.

科学研究应用

医药应用

含吲唑的杂环化合物具有广泛的医药应用。 它们被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌剂 .

合成策略

近年来,1H-和2H-吲唑的合成策略包括过渡金属催化的反应、还原环化反应以及在无催化剂和溶剂的情况下通过连续形成C-N键和N-N键合成2H-吲唑 .

磷酸肌醇3-激酶δ抑制剂

吲唑可用于选择性抑制磷酸肌醇3-激酶δ,用于治疗呼吸系统疾病 .

抗癌应用

多种取代的吲唑衍生物带有各种官能团,并表现出多样的生物活性。 例如,尼拉帕利是一种含吲唑的化合物,已被广泛用作抗癌药物,用于治疗复发性上皮性卵巢癌、输卵管癌或原发性腹膜癌、乳腺癌和前列腺癌 .

酪氨酸激酶抑制剂

帕唑帕尼,另一种吲唑衍生物,是一种酪氨酸激酶抑制剂,已被FDA批准用于治疗肾细胞癌 .

抗增殖活性

发现3-氨基-1H-吲唑-1-甲酰胺在低于1 μM的浓度下可以抑制许多肿瘤细胞系的细胞生长,从而导致细胞周期G0-G1期的阻滞 .

安全和危害

The safety information available indicates that “1-Methyl-7-nitro-1H-indazole” should be handled with caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact .

作用机制

Target of Action

It’s known that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ .

Mode of Action

It’s known that nitroindazole acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (no) .

Biochemical Pathways

It’s known that nitric oxide (no), which is produced by nitric oxide synthase inhibited by nitroindazole, is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .

Result of Action

It’s known that nitroindazole may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .

属性

IUPAC Name |

1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSOBULFCLIDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207407 | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58706-36-8 | |

| Record name | 1-Methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

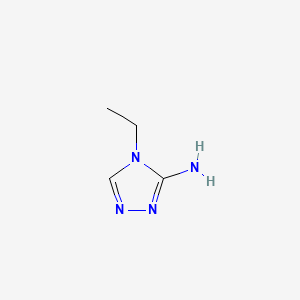

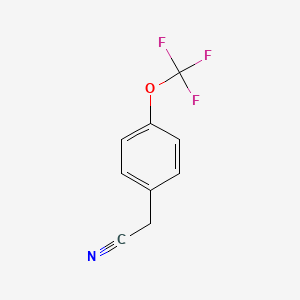

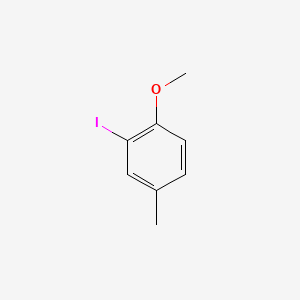

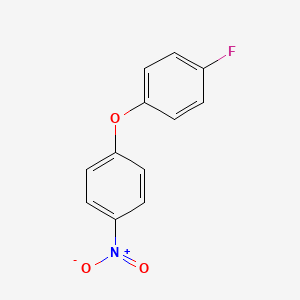

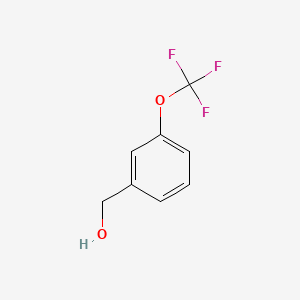

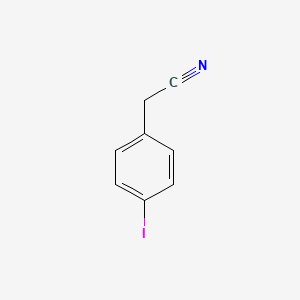

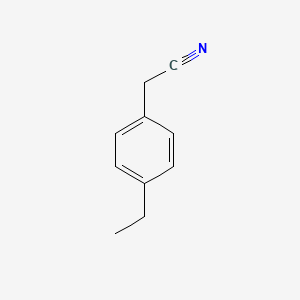

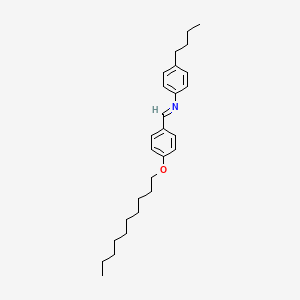

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。